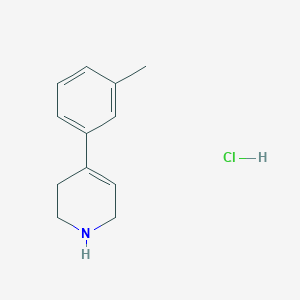

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride" is closely related to various tetrahydropyridine derivatives that have been studied in the literature. These derivatives are of interest due to their diverse biological activities and potential applications in medicinal chemistry. For instance, hydroxylated derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogs have been shown to inhibit dihydropteridine reductase, an enzyme involved in the synthesis of neurotransmitters like dopamine and serotonin .

Synthesis Analysis

The synthesis of tetrahydropyridine derivatives can involve various starting materials and reagents. For example, the synthesis of 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was achieved through the oxidation of a mixture of MPTP and dicyanomethane or formaldehyde with manganese dioxide . Another method for synthesizing tetrahydropyridines involves the regioselective annulation of 4-methoxyaniline with different intermediates and reagents, such as trimethylsilyl-3-butenyl 4-methylbenzenesulfonate . These methods highlight the versatility in the synthetic approaches to tetrahydropyridine derivatives.

Molecular Structure Analysis

The molecular structure of tetrahydropyridine derivatives has been elucidated using X-ray crystallography. For instance, the crystal and molecular structures of 2,4,4,6-tetraphenyl-1,4-dihydropyridine and 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine have been determined, revealing details such as the conformation of the dihydropyridine ring and the dihedral angles of the phenyl rings . Similarly, the structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was characterized, and its crystal data were provided .

Chemical Reactions Analysis

Tetrahydropyridine derivatives can undergo various chemical reactions. Oxidative conversions of 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and its esters by potassium permanganate have been studied, leading to reactions such as lactamization, aromatization, and oxodihydroxylation . Photo-oxygenation of 2,4,4,6-tetraphenyl-1,4-dihydropyridine resulted in the formation of unstable peroxides and other products, depending on the solvent used .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyridine derivatives are influenced by their molecular structure. For example, the crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate showed that the tetrahydropyridine ring adopts a flat boat conformation, and the crystal structure is stabilized by intra- and intermolecular hydrogen bonds . The synthesis and properties of 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates also provide insights into the steric structures and stability of these compounds .

Aplicaciones Científicas De Investigación

Role in Understanding Neurodegenerative Diseases

MPTP is a neurotoxin that selectively targets dopaminergic neurons in the brain, mimicking the dopaminergic degeneration seen in Parkinson's disease. Research has shown that environmental exposures to compounds like MPTP can lead to neurodegeneration, highlighting the importance of studying environmental factors in the development of diseases like PD and Alzheimer's (Landrigan et al., 2005). Further studies delve into the mechanisms of neuronal death induced by MPTP, such as mitochondrial dysfunction and apoptotic pathways (Tatton et al., 1999).

Development of Animal Models for PD

The discovery of MPTP and its effects led to the development of animal models for PD, providing a valuable tool for researching the disease and testing potential treatments. These models have been instrumental in understanding the disease's progression and the role of various genetic and environmental factors (Langston et al., 1984).

Evaluating Neuroprotective and Therapeutic Strategies

Research utilizing MPTP models has also focused on evaluating neuroprotective strategies and potential treatments for PD. For instance, studies have explored the effects of deep brain stimulation and neurotrophic factors in models of PD created with MPTP, assessing their potential for neurorestoration and neuroprotection (Torres et al., 2017).

Investigating the Role of Excitatory Amino Acids

The role of excitatory amino acids in MPTP-induced parkinsonism has been examined, with evidence suggesting that excitotoxicity may represent a common pathway for the actions of neurotoxins targeting dopaminergic neurons (Fornai et al., 1997). This line of research is crucial for developing treatments that target these pathways.

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Tetrahydropyridines and phenyl groups are both found in a variety of biologically active compounds, so this compound could potentially interact with biological systems in a variety of ways .

Propiedades

IUPAC Name |

4-(3-methylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11;/h2-5,9,13H,6-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAQZHHTWYIHAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598021 |

Source

|

| Record name | 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100224-58-6 |

Source

|

| Record name | 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B1288203.png)

![2-broMo-6-Methyl-1H-benzo[d]iMidazole](/img/structure/B1288204.png)